N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide
CAS No.: 2361639-12-3
Cat. No.: VC5914916
Molecular Formula: C15H16N2O2
Molecular Weight: 256.305
* For research use only. Not for human or veterinary use.
![N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide - 2361639-12-3](/images/structure/VC5914916.png)
Specification
CAS No. | 2361639-12-3 |
---|---|
Molecular Formula | C15H16N2O2 |
Molecular Weight | 256.305 |
IUPAC Name | N-[1-(7-methoxyisoquinolin-1-yl)ethyl]prop-2-enamide |
Standard InChI | InChI=1S/C15H16N2O2/c1-4-14(18)17-10(2)15-13-9-12(19-3)6-5-11(13)7-8-16-15/h4-10H,1H2,2-3H3,(H,17,18) |
Standard InChI Key | KEGYBDRMTJIQGA-UHFFFAOYSA-N |
SMILES | CC(C1=NC=CC2=C1C=C(C=C2)OC)NC(=O)C=C |
Introduction
Structural Characteristics and Molecular Properties
Core Scaffold and Functional Groups
The compound’s structure comprises three distinct regions:
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7-Methoxyisoquinoline: A bicyclic aromatic system with a methoxy group at the 7-position, contributing to electronic modulation and steric effects .
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Ethyl Linker: A two-carbon chain connecting the isoquinoline core to the acrylamide moiety, providing conformational flexibility.
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Prop-2-enamide (Acrylamide): A reactive α,β-unsaturated carbonyl group capable of Michael addition reactions, often exploited in covalent inhibitor design .
Computed Physicochemical Properties
Based on structural analogs and computational tools, key properties include:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₆N₂O₂ |
Molecular Weight | 256.30 g/mol |
Hydrogen Bond Donors | 1 (NH acrylamide) |
Hydrogen Bond Acceptors | 3 (2 carbonyl O, 1 methoxy) |
Topological Polar Surface | ~55 Ų |
LogP (Octanol-Water) | ~2.1 (moderate lipophilicity) |
These values suggest moderate solubility in polar aprotic solvents and potential membrane permeability, critical for drug-like properties .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key precursors:
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1-(7-Methoxyisoquinolin-1-yl)ethylamine: Synthesized via nucleophilic substitution or reductive amination of 7-methoxyisoquinoline-1-carbaldehyde.
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Acrylic Acid Derivatives: Activated esters (e.g., acyl chlorides) or in situ coupling agents enable amide bond formation.
Proposed Synthesis Route
A representative pathway, inspired by analogous amidation reactions , involves:
Step 1: Synthesis of 1-(7-Methoxyisoquinolin-1-yl)ethylamine
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Starting Material: 7-Methoxyisoquinoline undergoes Friedel-Crafts acylation to introduce an acetyl group, followed by reductive amination using ammonium acetate and sodium cyanoborohydride.
Step 2: Acrylamide Formation
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Coupling Reaction: React 1-(7-Methoxyisoquinolin-1-yl)ethylamine with acrylic acid using EDCI/HOBt in dichloromethane (Scheme 1) .
Scheme 1: Reaction Conditions for Amide Bond Formation
Reagent | Role | Quantity (mmol) |
---|---|---|
EDCI | Coupling Agent | 1.2 equiv |
HOBt | Additive | 1.1 equiv |
Triethylamine | Base | 3.0 equiv |
Dichloromethane | Solvent | 0.1 M |
Reaction progress is monitored via TLC, with purification by silica gel chromatography (ethyl acetate/hexane gradient). Yield optimization (~70–85%) is achievable under inert atmospheres .
Hypothesized Biological and Chemical Applications
Covalent Inhibition Mechanisms
The acrylamide group’s α,β-unsaturated system may undergo nucleophilic attack by cysteine thiols in protein targets, enabling covalent bond formation. This mechanism is leveraged in kinase inhibitors (e.g., afatinib) . Computational docking studies predict affinity for kinases with conserved cysteine residues near ATP-binding pockets.
Material Science Applications
Conjugated enamide systems are explored in organic electronics for their electron-deficient π-systems. Thin-film transistors incorporating similar structures demonstrate charge carrier mobilities >1 cm²/V·s .
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